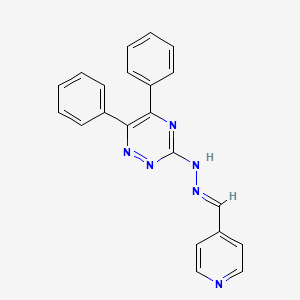
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by its unique structure, which includes a triazine ring substituted with diphenyl and pyridinylmethylene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of pyridine-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization Reaction: The hydrazone intermediate is then subjected to cyclization with 5,6-diphenyl-1,2,4-triazine-3-thiol under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification processes.
化学反应分析
Types of Reactions
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring or the pyridinylmethylene group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted under mild to moderate temperatures with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds with altered electronic properties.
科学研究应用
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: It has been studied for its interaction with biological macromolecules, such as DNA and proteins, making it a candidate for drug development and biochemical research.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes and induce apoptosis in cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
(E)-4-(2-(pyridin-4-ylmethylene)hydrazinyl)quinazoline: A similar compound with a quinazoline ring instead of a triazine ring.
(E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)benzonitrile: Another related compound with a benzonitrile group.
Uniqueness
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine is unique due to its specific triazine ring structure and the presence of both diphenyl and pyridinylmethylene groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from other similar compounds.
属性
IUPAC Name |
5,6-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6/c1-3-7-17(8-4-1)19-20(18-9-5-2-6-10-18)25-27-21(24-19)26-23-15-16-11-13-22-14-12-16/h1-15H,(H,24,26,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRKEOFQLWEWDP-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














